n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine: is a heterocyclic organic compound with the molecular formula C11H17N3 It features a pyridine ring substituted with a pyrrolidine ring and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine and pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) and may require catalysts like palladium or nickel complexes.
Industrial Production Methods: Industrial production methods for n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of ligands for coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings provide a unique structural framework that can bind to active sites of proteins, modulating their activity. The dimethylamine group enhances its lipophilicity, allowing it to diffuse through cellular membranes and reach intracellular targets.
Comparison with Similar Compounds
n,n-Dimethyl-4-(pyrrolidin-2-yl)pyridin-2-amine: Similar structure but with a different substitution pattern on the pyridine ring.
n,n-Dimethyl-3-(pyrrolidin-3-yl)pyridin-2-amine: Similar structure but with a different substitution pattern on the pyrrolidine ring.
n,n-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness:
- The specific substitution pattern of n,n-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine provides unique electronic and steric properties, making it distinct from its analogs.
- Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-14(2)11-9(5-3-8-13-11)10-6-4-7-12-10/h3,5,8,10,12H,4,6-7H2,1-2H3 |
InChI Key |
XUJOKPRHHALHLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C2CCCN2 |
Origin of Product |
United States |
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